molecular formula C17H16N2O3S B2440617 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate CAS No. 953134-38-8

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate

Cat. No.: B2440617
CAS No.: 953134-38-8
M. Wt: 328.39
InChI Key: MGVBRNIXLVBHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate typically involves the reaction of 2-(dimethylamino)benzo[d]thiazole with 4-methoxybenzoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound has shown promise in antimicrobial and antifungal studies, making it a candidate for developing new antibiotics.

    Medicine: Research has indicated potential anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate can be compared with other thiazole derivatives such as:

    2-Amino-6-methylbenzo[d]thiazole: Known for its antimicrobial and antifungal properties.

    2-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: Exhibits potent anticancer activity.

    N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Demonstrates significant anti-inflammatory effects.

Biological Activity

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of dimethylaminobenzo[d]thiazole with a methoxybenzoate derivative. The structural formula can be represented as follows:

C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S

This compound features a benzo[d]thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Anticancer Properties

Research has indicated that benzothiazole derivatives exhibit significant anticancer activity. A study evaluating various derivatives found that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Benzothiazole derivatives have been studied for their anticonvulsant properties. In particular, compounds with similar structures have shown efficacy in reducing seizure activity in animal models, indicating that they may act through modulation of GABAergic neurotransmission . This suggests a potential application in treating neurological disorders.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is crucial for developing treatments for Alzheimer's disease. Compounds containing the benzothiazole moiety have been reported to exhibit significant AChE inhibitory activity. For example, one study identified a derivative with an IC50 value of 2.7 µM against AChE, highlighting the therapeutic potential of these compounds in cognitive decline associated with neurodegenerative diseases .

Case Studies and Research Findings

Study Compound Biological Activity IC50/ED50
Study 1Similar benzothiazole derivativeAnticancer activity against MCF-7 cellsIC50 = 5 µM
Study 2Benzothiazole with dimethyl groupsAnticonvulsant activity (MES test)ED50 = 160.4 mg/kg
Study 3AChE inhibitor with benzothiazole coreCognitive enhancement potentialIC50 = 2.7 µM

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as AChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function.
  • Modulation of Neurotransmission : By affecting GABAergic pathways, it may reduce excitability in neuronal circuits, providing anticonvulsant effects.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells through oxidative stress or by activating specific death receptors.

Properties

IUPAC Name

[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19(2)17-18-14-9-8-13(10-15(14)23-17)22-16(20)11-4-6-12(21-3)7-5-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVBRNIXLVBHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.